2-Chlorobenzyl bromide

Description

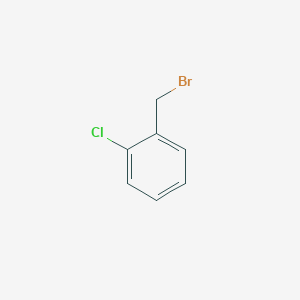

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURSZYWBIQIANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209974 | |

| Record name | alpha-Bromo-o-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | alpha-Bromo-o-chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 120 °C at 10 mm Hg | |

| Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

109 °C (228 °F) - closed cup | |

| Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in chloroform; benzene | |

| Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.583 g/mL at 25 °C | |

| Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber color, clear liquid | |

CAS No. |

611-17-6 | |

| Record name | 2-Chlorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-o-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromo-o-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROBENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEV23H8UV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Chlorobenzyl Bromide: A Technical Guide for Advanced Synthesis

CAS Number: 611-17-6

This technical guide provides an in-depth overview of 2-Chlorobenzyl bromide, a versatile reagent pivotal in the fields of pharmaceutical development, agrochemical synthesis, and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, key reactions, and safety protocols.

Chemical and Physical Properties

This compound, also known by its synonyms α-Bromo-2-chlorotoluene and 1-(bromomethyl)-2-chlorobenzene, is a colorless to light yellow liquid at room temperature.[1] Its utility as a synthetic building block stems from the presence of two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl chloride. This dual reactivity allows for sequential and selective functionalization.

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 611-17-6[1][2][3][4] |

| Molecular Formula | C₇H₆BrCl[5] |

| Molecular Weight | 205.48 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 103-104 °C at 10 mmHg[1][4] |

| Density | 1.583 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.591 - 1.593[1][4] |

| Flash Point | 109 °C (228.2 °F) - closed cup[2] |

Synthesis of this compound

The primary route for synthesizing this compound is through the radical bromination of 2-chlorotoluene. This reaction selectively targets the benzylic protons of the methyl group.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Chlorotoluene

This protocol describes the free-radical bromination of 2-chlorotoluene using N-bromosuccinimide (NBS).

-

Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorotoluene (1 equivalent) and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Reagents : Add N-bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction : Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard photolamp. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification : Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). After filtration, remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Key Applications and Experimental Protocols

This compound is a key intermediate due to its ability to undergo nucleophilic substitution at the benzylic position, making it an excellent alkylating agent.

Nucleophilic Substitution (Sₙ2) Reactions

The benzylic bromide is highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This is the most common application in pharmaceutical and agrochemical synthesis.[1][4]

-

Setup : In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

-

Base : Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (Et₃N, 1.5 equivalents), to act as a proton scavenger.

-

Alkylation : To the stirred suspension, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Reaction : Heat the reaction mixture (typically to 60-80 °C) and stir for 4-12 hours, monitoring by TLC.

-

Work-up : Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification : Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄. The crude product can be purified by column chromatography on silica gel.

Conversion to 2-Chlorobenzaldehyde via Hass-Bender Oxidation

This compound can be oxidized to 2-chlorobenzaldehyde. The Hass-Bender oxidation provides a method for this transformation using the sodium salt of 2-nitropropane as the oxidant.[3] The resulting aldehyde is a valuable precursor for many other reactions.

-

Nitronate Formation : Prepare the sodium salt of 2-nitropropane by reacting 2-nitropropane with sodium ethoxide in ethanol.

-

Reaction : Add this compound (1.0 equivalent) to the solution of the sodium nitronate at room temperature. The reaction involves an initial Sₙ2 displacement of the bromide by an oxygen atom of the nitronate.[3]

-

Rearrangement : The resulting O-benzyl intermediate undergoes a pericyclic rearrangement to form 2-chlorobenzaldehyde and dimethyloxime.[3]

-

Work-up and Purification : The reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The aldehyde is purified via distillation or chromatography.

Use in Multi-Step Synthesis: The Henry Reaction

While this compound does not directly participate in the Henry (nitroaldol) reaction, its derivative, 2-chlorobenzaldehyde, is an ideal substrate. This highlights the role of this compound as a precursor in more complex synthetic pathways. The Henry reaction is a classic C-C bond-forming reaction between an aldehyde and a nitroalkane.[6]

Caption: Synthetic pathway from this compound to a β-nitro alcohol.

-

Setup : To a stirred solution of 2-chlorobenzaldehyde (1.0 equivalent) and a nitroalkane (e.g., nitromethane, 1.5 equivalents) in a suitable solvent (e.g., THF or an alcohol), add a base catalyst.

-

Catalyst : A variety of bases can be used, from simple organic bases like triethylamine to more complex catalytic systems for asymmetric synthesis.[7]

-

Reaction : Stir the mixture at the appropriate temperature (ranging from 0 °C to room temperature) until the aldehyde is consumed (monitored by TLC).

-

Work-up : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Purification : Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting β-nitro alcohol can be purified by column chromatography.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards : The compound is corrosive and causes severe skin burns and eye damage.[2][8] It is also a lachrymator (tear-inducing) and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[2]

-

Storage : Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area. It should be stored locked up and away from incompatible materials such as strong bases and oxidizing agents.

-

First Aid :

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. Always consult the specific Safety Data Sheet (SDS) before use.

References

- 1. This compound | 611-17-6 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Henry Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

2-Chlorobenzyl bromide physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 611-17-6), a versatile organic compound widely used as an essential building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its reactivity, particularly in nucleophilic substitution reactions, makes it a valuable reagent for introducing the 2-chlorobenzyl moiety into a wide range of molecular structures.[1] This document consolidates key physicochemical data, outlines detailed experimental protocols for property determination, and includes a logical workflow for safe handling, tailored for professionals in research and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for planning synthetic routes, understanding reactivity, and ensuring safe laboratory handling.

| Property | Value | Source(s) |

| CAS Number | 611-17-6 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₆BrCl | [1][2][3][5][6] |

| Molecular Weight | 205.48 g/mol | [2][4][5][6] |

| Appearance | Colorless to light yellow or amber clear liquid | [1][2][8][9] |

| Boiling Point | 103-104 °C at 10 mmHg (13.3 kPa) | [1][2][5][6][8] |

| Density | 1.583 g/mL at 25 °C | [1][2][5][6][10] |

| Refractive Index (n20/D) | 1.591 - 1.593 | [1][5][6][7][9] |

| Flash Point | 108 - 109 °C (closed cup) | [2][6][7][8] |

| Melting Point | 83-84 °C* | [2][5][6] |

| Solubility | Soluble in benzene and chloroform; decomposes in hot water. | [6] |

| Vapor Density | 7.08 | [8] |

*Note on Melting Point: Some sources report a melting point of 83-84 °C.[2][5][6] However, this compound is consistently described as a liquid at ambient and room temperature.[1][2][8][9] This discrepancy suggests the reported melting point may be erroneous or refer to a different isomer or condition. For practical purposes, this compound should be handled as a liquid.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of this compound. These protocols are foundational for verifying the purity and identity of the compound in a laboratory setting.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical indicator of purity for a liquid substance. The Thiele tube method is a common and efficient technique requiring a small sample volume.[11]

Methodology:

-

Sample Preparation: Fill a small fusion tube to about half-full with this compound.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed-end up, into the fusion tube containing the sample.[12][13]

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or thread. The bottom of the fusion tube should be level with the thermometer's bulb.

-

Heating: Insert the thermometer and attached tube into a Thiele tube containing high-boiling mineral oil, ensuring the sample is fully immersed.[11]

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner.[12] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Measurement: Once a continuous and vigorous stream of bubbles is observed, remove the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11][12] Record this temperature.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is determined by accurately measuring the mass of a known volume of the liquid.[14]

Methodology:

-

Weigh Empty Container: Accurately weigh a clean, dry measuring cylinder or pycnometer on an electronic balance and record its mass (m₁).[15]

-

Add Liquid: Carefully add a specific volume of this compound (e.g., 10 mL) to the measuring cylinder. Record the exact volume (V) by reading the bottom of the meniscus at eye level.[14][15]

-

Weigh Filled Container: Reweigh the measuring cylinder containing the liquid and record the new mass (m₂).[15][16]

-

Calculation: Calculate the mass of the liquid by subtracting the initial mass from the final mass (m = m₂ - m₁).

-

Density Calculation: Compute the density (ρ) using the formula: ρ = m / V .[15] For higher precision, this procedure should be repeated multiple times, and the average value should be reported.[15]

Determination of Solubility (Qualitative)

This protocol determines the qualitative solubility of this compound in a given solvent.

Methodology:

-

Sample Preparation: Place a small, measured amount of this compound (e.g., 0.05 mL) into a small test tube.[17]

-

Solvent Addition: Add a small portion of the test solvent (e.g., 0.25 mL of water) to the test tube.

-

Mixing: Stopper the test tube and shake it vigorously for 10-20 seconds.

-

Observation: Observe the mixture to see if the this compound has dissolved completely. If it has, the substance is considered soluble. If a separate layer or cloudiness persists, it is insoluble or sparingly soluble.

-

Incremental Addition: If the sample dissolves, continue adding the solvent in small increments until a total of approximately 3 mL has been added to confirm solubility.[17] Repeat this process with other solvents like ethanol, diethyl ether, and chloroform to build a solubility profile.

Safety and Handling Workflow

This compound is a hazardous substance classified as corrosive and a lachrymator, causing severe skin burns, eye damage, and respiratory irritation.[2][8] Adherence to a strict safety workflow is mandatory.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-氯苄溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 611-17-6 [chemicalbook.com]

- 6. 2-氯苄溴 CAS#: 611-17-6 [m.chemicalbook.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. A12129.06 [thermofisher.com]

- 10. This compound 97 611-17-6 [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. wjec.co.uk [wjec.co.uk]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Chlorobenzyl Bromide

Introduction

This compound (CAS No. 611-17-6) is a versatile bifunctional organic compound widely utilized as a key building block in organic synthesis. Its structure, featuring a reactive bromomethyl group and a functionalizable chlorinated aromatic ring, makes it an important intermediate in the production of a wide array of complex molecules.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

The presence of the electrophilic bromomethyl group allows for facile nucleophilic substitution (SN2) reactions, enabling the introduction of the 2-chlorobenzyl moiety into various molecular scaffolds.[1] Concurrently, the chlorine atom on the benzene ring can be modified through aromatic substitution or cross-coupling reactions, offering a secondary point for molecular elaboration.[1] This dual reactivity is leveraged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

Chemical Structure and Identifiers

The structural formula and key identifiers for this compound are presented below.

-

Structure: (Self-generated image, as external image generation is not possible) Caption: Chemical structure of this compound.

-

Identifiers Table:

| Identifier | Value |

| CAS Number | 611-17-6[2] |

| Molecular Formula | C₇H₆BrCl[4] |

| Molecular Weight | 205.48 g/mol |

| IUPAC Name | 1-(bromomethyl)-2-chlorobenzene[4] |

| Synonyms | α-Bromo-2-chlorotoluene |

| InChI Key | PURSZYWBIQIANP-UHFFFAOYSA-N[4][5] |

| SMILES | C1=CC=C(C(=C1)Cl)CBr[4] |

| EC Number | 210-257-2[6] |

| MDL Number | MFCD00000566[6] |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 103-104 °C at 10 mmHg | [2][7][8] |

| Density | 1.583 g/mL at 25 °C | [2][7] |

| Refractive Index (n²⁰/D) | 1.591 - 1.593 | [2][7] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [9] |

| Purity | ≥ 97% | [1] |

Note: Some sources report a melting point of 83-84 °C[8][9], which contradicts its documented state as a liquid at room temperature. This may refer to an impurity or a different compound and should be regarded with caution.

Synthesis and Experimental Protocols

The most common and regioselective method for synthesizing this compound is the free-radical bromination of 2-chlorotoluene at the benzylic position.[10] This reaction is typically initiated by UV irradiation or a chemical radical initiator.

Postulated Synthetic Pathway: Free-Radical Bromination

The diagram below illustrates the synthesis of this compound from 2-chlorotoluene.

Caption: Synthesis of this compound via free-radical bromination.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for benzylic bromination.[11]

Materials:

-

2-chlorotoluene

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Ice-water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

UV lamp (optional, if used as initiator)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-chlorotoluene (1.0 eq) in anhydrous carbon tetrachloride. Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as AIBN or BPO (approx. 0.02 eq).

-

Initiation: Gently heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. If using photochemical initiation, irradiate the flask with a UV lamp.

-

Reaction Monitoring: The reaction progress can be monitored by observing the consumption of NBS (which is denser than CCl₄ and will sink) and the formation of succinimide (which is less dense and will float). The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product and wash it with a small amount of cold CCl₄.

-

Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with ice-water and a saturated solution of sodium bicarbonate to remove any remaining HBr or unreacted NBS. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: The resulting crude product can be further purified by vacuum distillation to yield pure this compound (b.p. 103-104 °C/10 mmHg).[2][8]

Applications in Research and Development

This compound is a cornerstone reagent in the synthesis of various high-value chemicals.[1]

Pharmaceutical Synthesis

It serves as a crucial intermediate for introducing the 2-chlorobenzyl group into active pharmaceutical ingredients (APIs). This moiety is found in various drug classes, including antibiotics and anti-inflammatory agents.[2] Its reactivity allows for the construction of ethers, esters, amines, and thioethers, which are common linkages in drug molecules.[1]

Agrochemical Development

In the agrochemical industry, this compound is used in the formulation of pesticides and herbicides, contributing to crop protection and improved yields.[2]

Material Science

The dual reactivity of this compound is valuable in creating specialty polymers and advanced materials.[3] It can be incorporated into polymer backbones or used as a functionalizing agent to introduce reactive sites for cross-linking or grafting, thereby modifying material properties like flame retardancy or conductivity.[3] It is also used in the synthesis of components for organic light-emitting diodes (OLEDs) and other electronic devices.[3]

Experimental Workflow: Nucleophilic Substitution

The primary use of this compound is as an electrophile in SN2 reactions. The logical workflow for such a reaction is depicted below.

Caption: A logical workflow for the use of this compound in synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Classifications: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), and Specific Target Organ Toxicity - Single Exposure (Category 3, respiratory irritation).[6][12]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][9][12]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and drink two glasses of water. Seek immediate medical attention.[9]

-

-

Stability and Reactivity: The compound is stable under normal conditions but is sensitive to moisture.[7] It is incompatible with strong oxidizing agents and strong bases.[9] Upon combustion, it can produce hazardous decomposition products, including hydrogen chloride and hydrogen bromide gas.[9][12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly sealed and stored under an inert atmosphere if possible.[7][9]

Conclusion

This compound is a highly valuable and reactive intermediate in organic chemistry. Its utility stems from the presence of two distinct reactive sites, which allows for a broad range of synthetic transformations. This makes it an indispensable tool for researchers and scientists in the pharmaceutical, agrochemical, and material science industries for creating complex and functional molecules. Due to its hazardous nature, strict adherence to safety protocols during its handling and use is imperative.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound [stenutz.eu]

- 6. This compound 97 611-17-6 [sigmaaldrich.com]

- 7. This compound | 611-17-6 [chemicalbook.com]

- 8. This compound CAS#: 611-17-6 [m.chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound | 611-17-6 | Benchchem [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. lgcstandards.com [lgcstandards.com]

A Technical Guide to the Spectroscopic Profile of 2-Chlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chlorobenzyl bromide, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: 1-(Bromomethyl)-2-chlorobenzene Molecular Formula: C₇H₆BrCl Molecular Weight: 205.48 g/mol CAS Number: 611-17-6

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 - 7.20 | Multiplet | 4H | Aromatic Protons (Ar-H) |

| ~ 4.65 | Singlet | 2H | Methylene Protons (-CH₂Br) |

Note: The aromatic region will exhibit a complex multiplet pattern due to the ortho, meta, and para protons on the substituted ring. The exact chemical shifts and coupling constants can be determined through spectral simulation.

-

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 135 - 127 | Aromatic Carbons (Ar-C) |

| ~ 32 | Methylene Carbon (-CH₂Br) |

Note: Six distinct signals are expected in the aromatic region, with the carbon attached to the chlorine and the carbon attached to the bromomethyl group having characteristic chemical shifts influenced by the respective substituents.

2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1600 - 1450 | Medium | Aromatic C=C Ring Stretch |

| ~ 1210 | Strong | C-Br Stretch |

| ~ 750 | Strong | C-Cl Stretch / Out-of-plane C-H Bend |

2.3. Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 204, 206, 208 | ~9.2 (for 206) | [M]⁺ (Molecular Ion, showing isotopic pattern for Br and Cl) |

| 125, 127 | 100 (for 125) | [C₇H₆Cl]⁺ (Loss of Br) |

| 89 | ~13.0 | [C₇H₅]⁺ (Loss of Br and HCl) |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.[1][2][3][4]

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals to determine the relative proton counts and measure the coupling constants (in Hz).

3.2. IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Background Spectrum: Record a background spectrum of the clean, empty salt plates.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Identify and label the significant absorption peaks.

3.3. Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.

-

Ionization: Use Electron Ionization (EI) as the ionization method. In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

References

Synthesis of 2-Chlorobenzyl Bromide from 2-Chlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzyl bromide from 2-chlorotoluene, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document details the prevalent synthetic methodology, experimental protocols, and relevant physicochemical and spectroscopic data of the final product.

Introduction

This compound is a valuable bifunctional molecule featuring a reactive benzyl bromide moiety and a chloro-substituted aromatic ring. This substitution pattern allows for diverse subsequent chemical transformations, making it a crucial building block in organic synthesis. The primary route to this compound is the free-radical bromination of the methyl group of 2-chlorotoluene. This reaction, typically a Wohl-Ziegler bromination or a variation thereof, offers high regioselectivity for the benzylic position, avoiding aromatic bromination.

Synthetic Pathway: Free-Radical Bromination

The conversion of 2-chlorotoluene to this compound proceeds via a free-radical chain mechanism. This process involves three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light. This generates free radicals.

-

Propagation: A bromine radical (Br•), generated from a bromine source, abstracts a hydrogen atom from the methyl group of 2-chlorotoluene to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source (e.g., Br₂ or N-bromosuccinimide) to yield the desired this compound and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction ceases when two radicals combine.

The use of N-bromosuccinimide (NBS) is common as it maintains a low concentration of bromine in the reaction mixture, which helps to suppress side reactions.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Bromination using Sodium Bromate and Sodium Bromide

This protocol is adapted from patent CN107098791B and utilizes an in-situ generation of bromine.

Materials:

-

2-Chlorotoluene

-

Sodium bromate (NaBrO₃)

-

Sodium bromide (NaBr)

-

1,2-Dichloroethane (solvent)

-

Azobisisobutyronitrile (AIBN)

-

Benzoyl peroxide (BPO)

-

Sulfuric acid (concentrated)

-

Saturated sodium bisulfite solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Petroleum ether (for column chromatography)

Procedure:

-

To a reaction flask equipped with a stirrer, reflux condenser, thermometer, and a tail gas absorption device, add 2-chlorotoluene (5.1 g, 40 mmol), sodium bromate (2.5 g, 16.7 mmol), sodium bromide (3.5 g, 33.6 mmol), and 1,2-dichloroethane (30 mL).

-

Heat the mixture to reflux.

-

Prepare an initiator solution by dissolving AIBN (0.05 g) and BPO (0.05 g) in 1,2-dichloroethane (10 mL). Rapidly add one-third of this initiator solution to the refluxing mixture.

-

Slowly and dropwise, add a solution of concentrated sulfuric acid (2.5 g, 25.2 mmol) diluted with water (2.5 mL) and the remaining initiator solution.

-

Monitor the reaction progress by gas chromatography.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add a saturated sodium bisulfite solution (10 mL) and stir until the red color of bromine fades.

-

Allow the layers to separate and extract the aqueous phase twice with 1,2-dichloroethane (2 x 10 mL).

-

Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using petroleum ether as the eluent to yield this compound.

Expected Yield: Approximately 80% (6.5 g).[1]

Protocol 2: Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS)

This is a general and widely used method for benzylic bromination.

Materials:

-

2-Chlorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a more environmentally friendly solvent like acetonitrile.

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorotoluene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02 equivalents) to the solution.

-

Heat the reaction mixture to reflux. Initiation of the reaction can be observed by an increase in the rate of reflux. A UV lamp can also be used to initiate the reaction.

-

Continue refluxing until all the denser NBS is converted to the less dense succinimide, which will float on the surface of the solvent. The reaction can be monitored by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Data Presentation

Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrCl | |

| Molecular Weight | 205.48 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 103-104 °C at 10 mmHg | Sigma-Aldrich |

| Density | 1.583 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n²⁰/D) | 1.592 | Sigma-Aldrich |

Spectroscopic Data

¹H NMR (CDCl₃):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.4 ppm | m | 1H | Ar-H |

| ~7.2 ppm | m | 3H | Ar-H |

| 4.60 ppm | s | 2H | -CH₂Br |

Note: The exact chemical shifts and splitting patterns of the aromatic protons may vary slightly depending on the solvent and the spectrometer's field strength. The provided data is based on a reported spectrum for o-chlorobenzyl bromide.[1]

Mandatory Visualization

Signaling Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis.

References

The Bromomethyl Group in 2-Chlorobenzyl Bromide: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in 2-chlorobenzyl bromide. It delves into the physicochemical properties, reaction kinetics, and synthetic utility of this versatile reagent. Detailed experimental protocols for both synthesis and kinetic analysis are provided, alongside a discussion of its application as a key building block in the development of therapeutic agents. The electronic influence of the ortho-chloro substituent on the benzylic reactivity is a central focus of this whitepaper.

Introduction

This compound (CAS No: 611-17-6) is a halogenated aromatic compound widely employed in organic synthesis as a reactive alkylating agent.[1] Its utility stems from the presence of a bromomethyl group attached to a chlorinated benzene ring. This arrangement provides a unique combination of reactivity at the benzylic position, influenced by the electronic effects of the chlorine substituent. The bromomethyl group serves as an excellent electrophile, readily participating in nucleophilic substitution reactions, making this compound a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates.[1] This guide aims to provide an in-depth technical overview of the reactivity of the bromomethyl group in this compound, offering valuable insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, application in synthesis, and for the design of reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrCl |

| Molecular Weight | 205.48 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 103-104 °C at 10 mmHg |

| Density | 1.583 g/mL at 25 °C |

| Refractive Index | 1.592 |

| CAS Number | 611-17-6 |

Reactivity of the Bromomethyl Group

The primary site of reactivity in this compound is the benzylic carbon of the bromomethyl group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. Consequently, this compound readily undergoes nucleophilic substitution reactions, predominantly via an Sₙ2 mechanism.[1]

Nucleophilic Substitution Reactions

The general scheme for the nucleophilic substitution of this compound is depicted below. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to introduce the 2-chlorobenzyl moiety into various molecular scaffolds.

References

The Electrophilic Nature of 2-Chlorobenzyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzyl bromide is a versatile bifunctional organic molecule widely utilized in synthetic chemistry as an alkylating agent. Its structure, featuring a bromine atom on the benzylic carbon and a chlorine atom on the aromatic ring, imparts a distinct electrophilic character that makes it a valuable precursor in the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and other fine chemicals. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its reactivity, relevant reaction mechanisms, and experimental protocols for its application in common synthetic transformations.

The primary focus of this guide is the high reactivity of the benzylic bromide, which serves as an excellent electrophile in nucleophilic substitution reactions.[1] This reactivity is attributed to the lability of the carbon-bromine bond and the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions. The presence of the chloro substituent on the aromatic ring also influences the electrophilicity of the benzylic carbon and provides an additional site for further functionalization.

Electrophilic Reactivity and Reaction Mechanisms

The electrophilic character of this compound is predominantly centered at the benzylic carbon atom, which is bonded to the highly electronegative bromine atom. This polarization of the C-Br bond renders the carbon atom electron-deficient and susceptible to attack by nucleophiles. Nucleophilic substitution reactions involving this compound can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

SN2 Mechanism

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[2] This mechanism is favored by strong nucleophiles, polar aprotic solvents, and substrates with minimal steric hindrance around the reaction center. As a primary benzylic halide, this compound is well-suited to undergo SN2 reactions.[3] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[4]

dot

Caption: Generalized SN2 reaction pathway.

SN1 Mechanism

The SN1 mechanism is a two-step process that involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation.[5] While this compound is a primary halide, it can undergo SN1 reactions due to the formation of a resonance-stabilized benzylic carbocation. The positive charge on the benzylic carbon can be delocalized into the adjacent aromatic ring, which significantly enhances the stability of the intermediate.[6] SN1 reactions are favored by polar protic solvents, which can solvate both the carbocation and the leaving group, and by weaker nucleophiles.[7] The rate of an SN1 reaction is dependent only on the concentration of the substrate and follows first-order kinetics.[8]

dot

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chapter 8 Notes [web.pdx.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. amherst.edu [amherst.edu]

2-Chlorobenzyl bromide as a chemical intermediate in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzyl bromide (CAS No: 611-17-6) is a valuable and highly reactive chemical intermediate widely employed in organic synthesis. Its dual reactivity, stemming from the electrophilic benzylic bromide and the potential for functionalization of the chlorinated aromatic ring, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core properties, synthesis, and diverse applications of this compound in the development of pharmaceuticals, agrochemicals, and other fine chemicals. Detailed experimental protocols for its synthesis and key transformations are provided, alongside a thorough compilation of its physicochemical and spectroscopic data.

Introduction

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of target molecules. This compound emerges as a key player in this context, offering a unique combination of a reactive alkylating agent and a modifiable aromatic core. The presence of the bromomethyl group facilitates facile nucleophilic substitution reactions (SN2), allowing for the introduction of the 2-chlorobenzyl moiety onto a wide range of substrates, including alcohols, phenols, amines, thiols, and carbanions.[1] Concurrently, the chlorine substituent on the benzene ring opens avenues for further synthetic elaborations through reactions such as nucleophilic aromatic substitution or cross-coupling reactions.[2]

This guide aims to serve as a detailed resource for chemists in research and development, providing practical information to harness the synthetic potential of this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use and characterization in the laboratory.

Physicochemical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 611-17-6 | [3] |

| Molecular Formula | C₇H₆BrCl | [3] |

| Molecular Weight | 205.48 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 103-104 °C at 10 mmHg | [3] |

| Melting Point | 83-84 °C | [5] |

| Density | 1.583 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.592 | [3] |

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, which are crucial for its identification and purity assessment.

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the benzylic protons (-CH₂Br) and the aromatic protons. |

| ¹³C NMR | Resonances for the benzylic carbon and the six aromatic carbons. |

| Infrared (IR) | Characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic), C-Br, and C-Cl bonds. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 2-chlorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Synthesis of this compound.

Experimental Protocol: Free-Radical Bromination of 2-Chlorotoluene

This protocol is adapted from standard procedures for benzylic bromination.[6]

Materials:

-

2-Chlorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorotoluene (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.02 equivalents).

-

Heat the reaction mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp.

-

Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide.

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide by-product.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by vacuum distillation.

This compound as a Chemical Intermediate

This compound is a versatile electrophile that readily participates in nucleophilic substitution reactions to form a variety of important chemical bonds.

General workflow for nucleophilic substitution.

O-Alkylation: Synthesis of Ethers

This compound is an excellent reagent for the O-alkylation of alcohols and phenols to produce the corresponding ethers.

4.1.1. Experimental Protocol: Synthesis of 2-Chlorobenzyl Phenyl Ether (Adapted from general phenoxide alkylation procedures)

Materials:

-

Phenol

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

Procedure:

-

To a solution of phenol (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain 2-chlorobenzyl phenyl ether.

N-Alkylation: Synthesis of Amines

Primary and secondary amines can be readily alkylated with this compound to yield the corresponding secondary and tertiary amines.

4.2.1. Experimental Protocol: Synthesis of N-(2-Chlorobenzyl)aniline (Adapted from a procedure for N-benzylaniline synthesis)[7]

Materials:

-

Aniline

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Water

Procedure:

-

In a flask equipped with a reflux condenser and a stirrer, combine aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water.

-

Heat the mixture to 90-95 °C with vigorous stirring.

-

Slowly add this compound (1 equivalent) to the reaction mixture.

-

Continue heating and stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, separate the organic layer, and wash it with a saturated salt solution.

-

Dry the organic layer with anhydrous sodium sulfate and remove the excess aniline by vacuum distillation.

-

The resulting N-(2-chlorobenzyl)aniline can be further purified by vacuum distillation or column chromatography.

C-Alkylation: Formation of Carbon-Carbon Bonds

Carbanions, such as those derived from active methylene compounds like ethyl acetoacetate, can be alkylated with this compound.

4.3.1. Experimental Protocol: Alkylation of Ethyl Acetoacetate

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

This compound

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

-

To this solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

-

After stirring for 30 minutes, add this compound (1 equivalent) dropwise.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete.

-

Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by vacuum distillation.

Formation of Grignard Reagents

While the direct formation of a Grignard reagent from this compound can be challenging due to Wurtz-type coupling, it is possible under carefully controlled conditions. An alternative is the use of a related chloride.

Grignard reagent formation and reaction.

4.4.1. Experimental Protocol: Preparation of 2-Chlorobenzylmagnesium Chloride and Reaction with an Aldehyde (Adapted from a procedure for the corresponding chloride)[1]

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

2-Chlorobenzyl chloride (as a proxy for the more reactive bromide)

-

An aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small amount of anhydrous THF and a crystal of iodine to activate the magnesium.

-

Slowly add a solution of 2-chlorobenzyl chloride in anhydrous THF to the magnesium suspension. The reaction should be initiated, which is indicated by a gentle reflux. Maintain a steady reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alcohol by column chromatography.

Wittig Reaction

This compound can be converted into a phosphonium salt, which upon treatment with a strong base, forms a Wittig reagent (ylide). This ylide can then react with aldehydes and ketones to form alkenes.

4.5.1. Experimental Protocol: Synthesis of 2-Chlorobenzyltriphenylphosphonium Bromide and Subsequent Wittig Reaction[5]

Part A: Synthesis of the Phosphonium Salt

-

In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) in a suitable solvent like toluene or acetonitrile.

-

Add this compound (1 equivalent) to the solution.

-

Heat the mixture to reflux for several hours. The phosphonium salt will precipitate out of the solution.

-

Cool the reaction mixture and collect the solid product by filtration. Wash the solid with a small amount of cold solvent and dry it under vacuum.

Part B: Wittig Reaction

-

Suspend the 2-chlorobenzyltriphenylphosphonium bromide (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium or sodium hydride (1 equivalent) to generate the ylide (a color change is often observed).

-

After stirring for a short period, add the aldehyde or ketone (1 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

The triphenylphosphine oxide by-product can be challenging to remove. Purification is typically achieved by column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, coupled with the potential for further functionalization of the aromatic ring, makes it an indispensable tool for the construction of diverse and complex molecules. The experimental protocols provided in this guide, adapted from established literature procedures, offer a practical starting point for researchers to utilize this reagent in their synthetic endeavors. With careful handling and an understanding of its reactivity, this compound will continue to be a key building block in the fields of medicinal chemistry, agrochemistry, and materials science.

References

- 1. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. biomedres.us [biomedres.us]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. biomedres.us [biomedres.us]

- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 2-Chlorobenzyl Bromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chlorobenzyl bromide (CAS No. 611-17-6), a versatile reagent frequently employed in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and provides a detailed experimental protocol for the quantitative determination of its solubility.

Core Properties of this compound

This compound is a colorless to light yellow liquid with the chemical formula C₇H₆BrCl.[1] It is a key synthetic building block due to the reactivity of its benzylic bromide functional group, which makes it an excellent electrophile for introducing the 2-chlorobenzyl moiety into a wide range of molecules via nucleophilic substitution reactions.[1][2] This reactivity is fundamental to its application in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3]

Solubility Data

Quantitative solubility data for this compound in common organic solvents is not extensively reported in peer-reviewed literature or chemical databases. However, based on its chemical structure—a largely nonpolar aromatic ring with haloalkane substituents—and information from safety data sheets and chemical suppliers, a qualitative assessment of its solubility can be made. The compound is generally described as being soluble in organic solvents and having low solubility in water.[3][4]

For practical laboratory applications, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Non-Polar Solvents | |||

| Toluene | C₇H₈ | Non-Polar | High |

| Benzene | C₆H₆ | Non-Polar | High[3] |

| Hexane | C₆H₁₄ | Non-Polar | Moderate to High |

| Diethyl Ether | (C₂H₅)₂O | Non-Polar | High[3] |

| Polar Aprotic Solvents | |||

| Chloroform | CHCl₃ | Polar Aprotic | High[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | High |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | High |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | High |

| Acetone | C₃H₆O | Polar Aprotic | High |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | High |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar Protic | Moderate to High |

| Methanol | CH₃OH | Polar Protic | Moderate |

| Water | H₂O | Polar Protic | Low[3][4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following describes a common and reliable method for determining the solubility of a compound like this compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE or other solvent-compatible material, 0.22 µm pore size)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or on a stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette or syringe, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Use in Synthesis

This compound is a valuable electrophile in nucleophilic substitution reactions. A typical workflow for its use in the synthesis of a target molecule, for instance, in drug development, is illustrated below. This diagram outlines the logical steps from starting materials to the final, purified product.

This workflow highlights the key stages in a synthetic process utilizing this compound. The choice of solvent is critical and is informed by the solubility of all reactants and the reaction conditions. The high solubility of this compound in polar aprotic solvents like DMF and acetonitrile makes them common choices for such reactions.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, its qualitative solubility profile indicates high solubility in a wide range of common non-polar and polar aprotic organic solvents and low solubility in water. For research and development purposes where precise solubility values are necessary, the provided experimental protocol offers a robust method for their determination. The versatility of this compound as a reactive intermediate ensures its continued importance in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.

References

2-Chlorobenzyl Bromide: A Comprehensive Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Chlorobenzyl bromide (CAS No. 611-17-6). The information is compiled and presented to meet the needs of laboratory personnel, ensuring safe application and mitigation of potential hazards. This document summarizes key quantitative data, outlines emergency protocols, and provides a logical workflow for managing accidental spills.

Core Safety & Identification Data

This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[1][2][3] It is harmful if swallowed and may cause respiratory irritation.[3][4] This compound is moisture-sensitive and should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as bases, strong oxidizing agents, alcohols, amines, and metals.[1][5]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-(bromomethyl)-2-chlorobenzene |

| Synonyms | α-Bromo-2-chlorotoluene, o-Chlorobenzyl bromide |

| CAS Number | 611-17-6[6][7][8] |

| EC Number | 210-257-2[6] |

| Molecular Formula | C₇H₆BrCl[6][7][8] |

| Molecular Weight | 205.48 g/mol [7] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Liquid[1] |

| Appearance | Colorless to light yellow or amber clear liquid[6][8] |

| Odor | No data available |

| Melting Point | 83-84 °C[6][7] |

| Boiling Point | 103-104 °C @ 10-13 hPa[1][6][7][8] |

| Flash Point | 108-109 °C (closed cup)[1][6] |

| Density | 1.583 - 1.586 g/mL at 25 °C[1][6][8] |

| Vapor Density | 7.08[1] |

| Solubility | No data available |

| Refractive Index | 1.592 (n20/D)[8] |

Hazard Identification and Classification